molecular formula C11H13ClO B018731 2-Chloro-1-(4-propyl-phenyl)-ethanone CAS No. 105443-49-0

2-Chloro-1-(4-propyl-phenyl)-ethanone

Cat. No. B018731
CAS RN: 105443-49-0
M. Wt: 196.67 g/mol
InChI Key: HGGGYHSECBWQGE-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-propyl-phenyl)-ethanone” is a chemical compound with the molecular formula C12H15ClO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-propyl-phenyl)-ethanone” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight is 210.70 g/mol .

Scientific Research Applications

Proteomics Research

In the field of proteomics , this compound is utilized for the study of protein interactions and functions. It serves as a building block in the synthesis of more complex molecules that can interact with proteins, aiding in the identification of protein functions and the mapping of protein-protein interaction networks .

Organic Synthesis

“2-Chloro-1-(4-propyl-phenyl)-ethanone” plays a role in organic synthesis , particularly in the formation of carbon-carbon bonds. It’s used in reactions such as the Suzuki-Miyaura coupling, which is pivotal for constructing complex organic structures, potentially leading to new materials or pharmaceuticals .

Industrial Chemistry

In industrial applications , this compound is involved in the synthesis of materials that require specific structural properties. Its chlorinated aromatic ketone structure is valuable in creating polymers and resins with desired thermal and mechanical characteristics .

Environmental Research

The compound’s reactivity makes it significant in environmental research , especially in the study of degradation products of organic pollutants. Understanding its behavior helps in assessing the environmental impact and developing remediation strategies for chlorinated organic compounds .

Analytical Chemistry

“2-Chloro-1-(4-propyl-phenyl)-ethanone” is used in analytical chemistry as a standard or reagent in chromatography and mass spectrometry. These techniques are essential for the qualitative and quantitative analysis of complex mixtures, and the compound aids in method development and calibration .

Material Science

In material science , the compound contributes to the development of new materials with potential applications in electronics, coatings, and nanotechnology. Its molecular structure can be tailored to produce materials with specific electronic properties or chemical resistances .

Biochemistry

In biochemistry , it’s used as a precursor in the synthesis of biologically active molecules. Researchers can modify its structure to produce compounds that mimic natural substances or interact with biological pathways, which is crucial for drug discovery and understanding cellular processes .

Pharmacology

Lastly, in pharmacology , “2-Chloro-1-(4-propyl-phenyl)-ethanone” is valuable for the synthesis of pharmacophores. These are parts of molecular structures that are responsible for a drug’s biological activity, and this compound can be used to create new therapeutic agents .

properties

IUPAC Name

2-chloro-1-(4-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGGYHSECBWQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368430
Record name 2-Chloro-1-(4-propyl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-propyl-phenyl)-ethanone

CAS RN

105443-49-0
Record name 2-Chloro-1-(4-propyl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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